molecular formula C16H10BrNO3S B15037955 (5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B15037955
M. Wt: 376.2 g/mol
InChI Key: JNVIJRJKGTXYDS-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a bromophenyl group, and a hydroxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-bromobenzaldehyde with 4-hydroxybenzylidene thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thiazolidinedione derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further research in enzyme inhibition studies. Its interactions with biological molecules are of particular interest in the field of biochemistry.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, although more research is needed to confirm these effects.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context in which the compound is studied. For example, in enzyme inhibition

Properties

Molecular Formula

C16H10BrNO3S

Molecular Weight

376.2 g/mol

IUPAC Name

(5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H10BrNO3S/c17-11-3-1-2-10(8-11)9-14-15(20)18(16(21)22-14)12-4-6-13(19)7-5-12/h1-9,19H/b14-9-

InChI Key

JNVIJRJKGTXYDS-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.